Cas no 522644-06-0 (9-Azabicyclo[6.2.0]decan-10-one, (1S,8R)-)

9-Azabicyclo[6.2.0]decan-10-one, (1S,8R)-, is a synthetically derived compound with a complex cyclic structure. It exhibits distinct chemical properties that make it a valuable tool in organic synthesis. This enantiomerically pure compound is favored for its stereoselectivity, enabling precise control over reaction outcomes. Its unique structure and chirality contribute to its potential in the development of novel pharmaceuticals and materials with desired functionalities.
9-Azabicyclo[6.2.0]decan-10-one, (1S,8R)- structure
522644-06-0 structure
Product name:9-Azabicyclo[6.2.0]decan-10-one, (1S,8R)-
CAS No:522644-06-0
MF:C9H15NO
MW:153.221502542496
MDL:MFCD20481982
CID:1576811
PubChem ID:89349660

9-Azabicyclo[6.2.0]decan-10-one, (1S,8R)- Chemical and Physical Properties

Names and Identifiers

    • 9-Azabicyclo[6.2.0]decan-10-one, (1S,8R)-
    • MFCD20481982
    • 522644-06-0
    • starbld0022919
    • (+/-)-9-Azabicyclo[6.2.0]decan-10-on
    • AKOS030240681
    • SCHEMBL14479555
    • TS-7299
    • (1S,8R)-9-azabicyclo[6.2.0]decan-10-one
    • cis-9-azabicyclo[6.2.0]decan-10-one
    • MDL: MFCD20481982
    • Inchi: InChI=1S/C9H15NO/c11-9-7-5-3-1-2-4-6-8(7)10-9/h7-8H,1-6H2,(H,10,11)/t7-,8+/m0/s1
    • InChI Key: IRZLUTQKGLCRPL-JGVFFNPUSA-N
    • SMILES: C1CCCC2C(CC1)C(=O)N2

Computed Properties

  • Exact Mass: 153.11545
  • Monoisotopic Mass: 153.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.1Ų
  • XLogP3: 1.8

Experimental Properties

  • PSA: 29.1

9-Azabicyclo[6.2.0]decan-10-one, (1S,8R)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
TS-7299-1G
(+/-)-9-Azabicyclo[6.2.0]decan-10-on
522644-06-0 >97%
1g
£460.00 2023-09-08
abcr
AB304596-2.5g
(+/-)-9-Azabicyclo[6.2.0]decan-10-on, 98%; .
522644-06-0 98%
2.5g
€545.00 2025-02-18
abcr
AB304596-2,5 g
(+/-)-9-Azabicyclo[6.2.0]decan-10-on; 98%
522644-06-0
2,5 g
€419.00 2023-07-19
abcr
AB304596-1 g
(+/-)-9-Azabicyclo[6.2.0]decan-10-on; 98%
522644-06-0
1 g
€209.00 2023-07-19
abcr
AB304596-1g
(+/-)-9-Azabicyclo[6.2.0]decan-10-on, 98%; .
522644-06-0 98%
1g
€272.00 2025-02-18
abcr
AB304596-2.52,5g
(+/-)-9-Azabicyclo[6.2.0]decan-10-on; 98%
522644-06-0
2.52,5g
€419.00 2023-09-08

Additional information on 9-Azabicyclo[6.2.0]decan-10-one, (1S,8R)-

Introduction to 9-Azabicyclo[6.2.0]decan-10-one, (1S,8R) and Its Significance in Modern Chemical Research

9-Azabicyclo[6.2.0]decan-10-one, (1S,8R), identified by the CAS number 522644-06-0, is a structurally unique heterocyclic compound that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of azabicycloalkanones, which are known for their versatile applications in drug design and material science. The specific stereochemistry denoted by the (1S,8R) configuration plays a crucial role in determining its chemical reactivity and potential biological activity.

The molecular framework of 9-Azabicyclo[6.2.0]decan-10-one, (1S,8R) consists of a bicyclic structure featuring an azacyclohexane ring fused with a decanone moiety. This unique arrangement imparts distinct electronic and steric properties to the molecule, making it a valuable scaffold for synthesizing novel compounds with tailored functionalities. The presence of the azabicyclic core enhances its stability while allowing for selective modifications at various positions, which is particularly useful in medicinal chemistry.

In recent years, there has been a surge in research focused on developing new heterocyclic compounds with potential therapeutic applications. 9-Azabicyclo[6.2.0]decan-10-one, (1S,8R) has emerged as a promising candidate due to its ability to interact with biological targets in a highly specific manner. Studies have demonstrated its utility as a building block for designing small-molecule inhibitors targeting various enzymes and receptors involved in metabolic pathways and signal transduction processes.

One of the most compelling aspects of this compound is its role in the development of enzyme inhibitors. Enzyme inhibition is a cornerstone of modern drug discovery, as many diseases arise from aberrant enzymatic activity. The rigid bicyclic structure of 9-Azabicyclo[6.2.0]decan-10-one, (1S,8R) allows for precise alignment with the active sites of target enzymes, facilitating the design of high-affinity inhibitors. For instance, researchers have explored its potential as an inhibitor of cytochrome P450 enzymes, which are involved in drug metabolism and detoxification processes.

Furthermore, the stereochemical purity of (1S,8R)-9-Azabicyclo[6.2.0]decan-10-one is critical for its biological efficacy. The specific arrangement of substituents around the stereocenters influences how the molecule interacts with biological targets at the molecular level. This has led to investigations into chiral synthesis methods to produce enantiomerically pure forms of the compound, which can exhibit enhanced potency and reduced side effects compared to racemic mixtures.

The synthesis of 9-Azabicyclo[6.2.0]decan-10-one, (1S,8R) involves multi-step organic transformations that highlight the ingenuity of synthetic chemists in constructing complex molecular architectures. Recent advances in catalytic methods have enabled more efficient and scalable syntheses of this compound, opening up new avenues for its application in drug development pipelines. These advancements are particularly significant given the increasing demand for sustainable and cost-effective synthetic routes in pharmaceutical manufacturing.

From a material science perspective, 9-Azabicyclo[6.2.0]decan-10-one, (1S,8R) has also shown promise as a precursor for functional materials. The unique structural features of this compound make it suitable for designing polymers and coatings with enhanced mechanical strength and thermal stability. Additionally, its ability to undergo cross-coupling reactions with other organic substrates allows for the creation of hybrid materials with tailored properties.

The growing interest in 9-Azabicyclo[6.2.0]decan-10-one, (1S,8R) underscores its importance as a versatile chemical entity with broad applications across multiple disciplines. As research continues to uncover new synthetic strategies and functional roles for this compound, it is likely to play an increasingly significant role in both academic research and industrial development.

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(CAS:522644-06-0)9-Azabicyclo[6.2.0]decan-10-one, (1S,8R)-
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Purity:99%/99%
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